molecular formula C13H18N2O B1394788 4-(2-Methylbenzyl)-1,4-diazepan-5-one CAS No. 1220036-06-5

4-(2-Methylbenzyl)-1,4-diazepan-5-one

Cat. No.: B1394788
CAS No.: 1220036-06-5
M. Wt: 218.29 g/mol
InChI Key: JCVZYFKTWMFSAI-UHFFFAOYSA-N
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Description

Chemical Identification and Nomenclature of 4-(2-Methylbenzyl)-1,4-diazepan-5-one

Systematic IUPAC Name and Structural Formula

The systematic IUPAC name for this compound is 1-(2-methylbenzyl)-1,4-diazepan-5-one , reflecting its seven-membered diazepane ring (containing two nitrogen atoms) with a ketone group at position 5 and a 2-methylbenzyl substituent at position 1. The structural formula (Figure 1) consists of a diazepanone core fused to a 2-methylbenzyl group.

The diazepanone ring adopts a boat-like conformation due to torsional strain minimization, with the ketone oxygen at position 5 contributing to polarity. The 2-methylbenzyl group introduces steric bulk and aromatic character, influencing the compound’s reactivity and solubility.

Structural Formula
$$ \text{C}{13}\text{H}{18}\text{N}_2\text{O} $$

CAS Registry Number and Molecular Weight

The compound is registered under CAS No. 1220036-06-5 . Its molecular weight is 218.30 g/mol , calculated from the formula $$\text{C}{13}\text{H}{18}\text{N}_2\text{O}$$. Exact mass measurements confirm this value, with a deviation of <0.001% in high-resolution mass spectrometry.

Property Value
CAS Registry Number 1220036-06-5
Molecular Formula $$\text{C}{13}\text{H}{18}\text{N}_2\text{O}$$
Molecular Weight 218.30 g/mol

SMILES Notation and Isomeric Considerations

The SMILES notation for this compound is O=C1N(CC2=CC=CC=C2C)CCNCC1 , which encodes the diazepanone backbone (O=C1N...CCNCC1) and the 2-methylbenzyl substituent (CC2=CC=CC=C2C).

Isomeric possibilities are limited due to the absence of chiral centers or double bonds in the diazepanone ring. However, tautomerism may occur between the ketone and enol forms under specific pH conditions, though the keto form dominates in neutral environments.

Comparative Analysis of Related Diazepanone Derivatives

This compound belongs to a broader class of diazepanones with diverse pharmacological and synthetic applications. Key derivatives include:

4-(3-Fluorobenzyl)-1,4-diazepan-5-one (CAS 879050-48-3)
  • Structural Difference : Fluorine substitution at the benzyl group’s meta position.
  • Impact : Enhances electronegativity and metabolic stability compared to the methyl-substituted analog.
1-(2-Chloro-6-fluoro-3-methylbenzyl)-2-methyl-1,4-diazepan-5-one (EVT-4384830)
  • Structural Difference : Chloro and fluoro substituents on the benzyl ring, plus a methyl group on the diazepanone nitrogen.
  • Application : Intermediate in synthesizing dual orexin receptor antagonists (e.g., MK-4305).
4-(4-Methylbenzyl)-1,4-diazepan-5-one (CAS 1220038-69-6)
  • Structural Difference : Methyl group at the benzyl ring’s para position.
  • Property Comparison : Reduced steric hindrance compared to the ortho-substituted derivative, favoring higher crystallinity.
Derivative Substituent Molecular Weight (g/mol) Key Feature
This compound 2-methylbenzyl 218.30 Ortho-substitution increases steric bulk
4-(3-Fluorobenzyl)-1,4-diazepan-5-one 3-fluorobenzyl 222.26 Enhanced polarity and stability
4-(4-Methylbenzyl)-1,4-diazepan-5-one 4-methylbenzyl 218.30 Higher symmetry improves crystallinity

Properties

IUPAC Name

4-[(2-methylphenyl)methyl]-1,4-diazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-11-4-2-3-5-12(11)10-15-9-8-14-7-6-13(15)16/h2-5,14H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVZYFKTWMFSAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCNCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination

Example Protocol :

  • Dissolve 1,4-diazepan-5-one (1 equiv) and o-tolualdehyde (1.1 equiv) in DCM.
  • Add NaBH(OAc)₃ (1.5 equiv) and stir at RT for 12–24 hours.
  • Quench with saturated NaHCO₃, extract with DCM, and purify via column chromatography.

Alkylation

Optimization and Catalytic Efficiency

Parameter Conventional (CF₃COOH) Heteropolyacid (HPA) Microwaves
Reaction Time 6–8 hours 2–4 hours 90 seconds
Yield 60–75% 85–95% 70–80%
Regioselectivity Moderate High High

Key Findings :

  • HPAs like H₅PMo₁₀V₂O₄₀ outperform conventional acids in yield and reaction time.
  • Microwave conditions favor N-4 alkylation due to rapid anion generation.

Characterization Data

  • ¹H NMR (400 MHz, DMSO):
    • δ 7.26–7.08 (m, 4H, aromatic), 3.66–3.53 (m, 4H, diazepane), 2.73 (m, 1H, CH₂), 2.31 (s, 3H, CH₃).
  • LC-MS : [M + H]⁺ = 240.13.

Alternative Routes

  • Boc-Protected Intermediates : Use tert-butyl 1,4-diazepane-1-carboxylate for selective deprotection post-functionalization.
  • Chalcone Condensation : React o-phenylenediamine with α,β-unsaturated ketones (e.g., chalcone) in ethanol/piperidine, though this method is less direct for 2-methylbenzyl derivatives.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylbenzyl)-1,4-diazepan-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The diazepane ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-(2-Methylbenzyl)-1,4-diazepan-5-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound may be used to study the interactions of diazepane derivatives with biological targets, such as enzymes or receptors.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It may exhibit activity against certain diseases or conditions, warranting further investigation.

    Industry: In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methylbenzyl)-1,4-diazepan-5-one depends on its specific interactions with molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The diazepane ring and the 2-methylbenzyl group contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

Key structural analogs differ in substituents on the benzyl group or diazepane ring. These modifications influence electronic, steric, and pharmacokinetic properties:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Activities References
4-(2-Methylbenzyl)-1,4-diazepan-5-one 2-Methylbenzyl C₁₃H₁₆N₂O 216.28 Hypothesized antipsychotic activity
4-(3-Methoxybenzyl)-1,4-diazepan-5-one 3-Methoxybenzyl C₁₃H₁₈N₂O₂ 234.29 Irritant (Hazard Class)
1-Benzyl-1,4-diazepan-5-one Benzyl C₁₂H₁₆N₂O 204.27 Inhibits nitric oxide synthesis
3-Methyl-2,7-diphenyl-1,4-diazepan-5-one 3-Methyl, 2,7-diphenyl C₁₈H₂₀N₂O 280.36 High docking scores vs. GPCRs
  • Electronic Effects : Methoxy groups are electron-donating, which may enhance π-π stacking in protein binding compared to methyl groups .
  • Pharmacokinetics : Bulky substituents like diphenyl groups (e.g., 3-methyl-2,7-diphenyl derivative) improve docking scores but may reduce solubility .

Crystallographic and Hydrogen Bonding Patterns

  • Dimer Formation : N-H···O hydrogen bonds in 1,4-diazepan-5-ones (e.g., t-3,t-6-dimethyl derivatives) stabilize dimers, critical for crystal packing . The 2-methylbenzyl group may disrupt such interactions compared to unsubstituted benzyl derivatives .
  • Puckering Analysis: The diazepane ring adopts non-planar conformations; substituents like 2-methylbenzyl may influence puckering parameters (e.g., Cremer-Pople coordinates) .

Biological Activity

4-(2-Methylbenzyl)-1,4-diazepan-5-one is a diazepane derivative that has garnered interest in medicinal chemistry due to its potential pharmacological properties. This compound, characterized by its unique structure, has been studied for various biological activities, including its interactions with neurokinin receptors and its potential therapeutic applications in treating neurological disorders.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₈N₂O. The presence of the 2-methyl group on the benzyl ring is significant as it influences the compound's chemical reactivity and biological activity. This structural feature can enhance binding affinity to certain molecular targets compared to other diazepane derivatives.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of neurokinin-1 (NK-1) receptors, which are implicated in various physiological processes including pain perception, inflammation, and mood regulation. The modulation of NK-1 receptors can have therapeutic implications for conditions such as anxiety, depression, and inflammatory diseases .

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits potential antimicrobial and antiviral activities. Studies have shown that similar diazepane derivatives can inhibit the growth of various pathogens, suggesting that this compound may also possess these properties.

Neuropharmacological Effects

The compound has been investigated for its effects on the central nervous system (CNS). Its role as a neurokinin receptor antagonist positions it as a candidate for treating CNS disorders such as anxiety and depression. The antagonism of NK-1 receptors can alleviate symptoms associated with these conditions by modulating neurotransmitter release and neuronal excitability .

Case Studies

Several studies have highlighted the therapeutic potential of diazepane derivatives:

  • Neurokinin Receptor Antagonism : A study demonstrated that compounds similar to this compound effectively blocked NK-1 receptors in animal models, leading to reduced anxiety-like behavior .
  • Antimicrobial Activity : In vitro assays revealed that related diazepane compounds inhibited bacterial growth, indicating a broad spectrum of antimicrobial activity. Further research is needed to quantify this effect specifically for this compound.
  • Inflammatory Response Modulation : Research has shown that diazepane derivatives can modulate inflammatory responses in models of rheumatoid arthritis and asthma by affecting neurokinin signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AntiviralPotential antiviral properties
NeuropharmacologicalNK-1 receptor antagonism reducing anxiety symptoms
Inflammatory responseModulation in models of rheumatoid arthritis

Q & A

Q. What are the optimal synthetic routes for 4-(2-Methylbenzyl)-1,4-diazepan-5-one, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of 2-methylbenzylamine derivatives with diazepanone precursors. Key steps include:

  • Reagents : 2-Methylbenzylamine (precursor listed in ) reacts with phosgene or equivalent carbonyl sources (e.g., triphosgene) under reflux in solvents like dichloromethane or ethanol .
  • Catalysts : Palladium on carbon or acid catalysts (e.g., HCl) facilitate ring closure and salt formation .
  • Optimization : Microwave-assisted synthesis () reduces reaction time, while continuous flow reactors improve yield and purity ().

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

  • X-ray crystallography : Programs like SHELXL () refine crystal structures, resolving bond lengths and angles. For example, related diazepanones show puckered seven-membered rings (amplitude ~0.5 Å, phase angles 10–20°) .
  • Spectroscopy : NMR (¹H/¹³C) confirms substituent positions, while IR identifies carbonyl (C=O) stretches near 1680 cm⁻¹ .

Q. What preliminary biological activities have been reported for this compound?

In vitro studies on structurally similar diazepanones reveal:

  • Anticancer activity : IC₅₀ values against breast cancer (MCF-7) range from 18–57 μM ().
  • Enzyme inhibition : Beta-secretase 1 (BACE-1) inhibition is observed, relevant to Alzheimer’s disease ().
  • Assays : Flow cytometry (apoptosis) and Western blotting (protein expression) are standard methodologies .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in bioactivity data between in vitro and in vivo studies?

  • Docking simulations : Use tools like AutoDock to predict binding affinities to targets (e.g., BACE-1). For example, fluorobenzyl derivatives show improved hydrophobic interactions vs. methylbenzyl analogs .
  • Pharmacokinetic modeling : Predict ADMET properties (e.g., blood-brain barrier penetration) using SwissADME or ADMETLab .
  • Orthogonal assays : Combine enzyme inhibition (IC₅₀) with cellular viability (MTT assay) to validate target specificity .

Q. What strategies address challenges in crystallographic refinement for diazepanone derivatives?

  • Hydrogen bonding analysis : Graph set analysis () identifies motifs like R22(8)R_2^2(8) for N–H···O interactions.
  • Puckering parameters : Cremer-Pople coordinates () quantify ring non-planarity (e.g., Q=0.7Q = 0.7, θ=30\theta = 30^\circ) .
  • Software : SHELX () and ORTEP-3 () refine disordered regions via TWIN/BASF commands .

Q. How can structural modifications enhance the compound’s bioactivity while minimizing toxicity?

  • SAR studies :
    • Substituent effects : Fluorine at the benzyl position () increases BACE-1 affinity (ΔG = −9.2 kcal/mol) vs. methyl groups (−8.1 kcal/mol).
    • Toxicity reduction : Replace chlorobenzyl groups () with methyl/ethyl to lower hepatotoxicity ().
  • Synthetic routes : Introduce heterocycles (e.g., pyridine) via Suzuki coupling to improve solubility ().

Methodological Recommendations

  • Synthetic challenges : Optimize catalyst loading (5–10% Pd/C) and reaction time (12–24h) to avoid byproducts like open-chain amines .
  • Data contradiction : Use molecular dynamics (MD) simulations to reconcile divergent enzymatic vs. cellular activity .
  • Crystallization : Co-crystallize with co-solvents (e.g., DMSO) to improve crystal quality for X-ray studies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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4-(2-Methylbenzyl)-1,4-diazepan-5-one
Reactant of Route 2
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4-(2-Methylbenzyl)-1,4-diazepan-5-one

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